N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Description
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a cyclobutyl group, a thiophene moiety, and a pyrrolidine carboxamide group, making it a versatile molecule for further study and application.
Properties
IUPAC Name |
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-14(10-12-6-3-9-25-12)22-8-2-7-13(22)16(24)19-17-18-15(20-21-17)11-4-1-5-11/h3,6,9,11,13H,1-2,4-5,7-8,10H2,(H2,18,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJNQFWYGTHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)NC(=O)C3CCCN3C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring. This can be achieved through the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives. The cyclobutyl group can be introduced through subsequent reactions involving cyclobutyl halides or cyclobutyl anhydrides. The thiophene moiety is often introduced via a Friedel-Crafts acylation reaction, and the pyrrolidine carboxamide group can be formed through amide bond formation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and pyrrolidine group make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of interactions with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, and its pyrrolidine group can enhance the binding affinity to biological targets, making it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure can impart desirable properties to these materials, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine group can enhance the binding affinity to these targets, leading to a more potent biological effect. The thiophene moiety can also play a role in the compound's activity by interacting with specific biological molecules.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their antimicrobial and anticancer properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidine group and are used in various pharmaceutical applications.
Thiophene derivatives: These compounds feature the thiophene ring and are used in the development of drugs and materials.
Uniqueness: N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of applications and interactions with biological targets. Its structural complexity and versatility make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
